molecular formula C24H25N3O3 B2823101 N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide CAS No. 872861-45-5

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Cat. No. B2823101
CAS RN: 872861-45-5
M. Wt: 403.482
InChI Key: BZWIYHZJWHNEDO-UHFFFAOYSA-N
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Description

“N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide” is a compound that belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been reported . For example, the molecular formula of a similar compound is C17H14N3O2Cl .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the density of a similar compound is 1.1±0.1 g/cm3 .

Scientific Research Applications

Therapeutic Applications

  • Pharmaceutical Compositions : This compound is used in pharmaceutical compositions due to its potential therapeutic benefits. It has been identified as a part of new salt formations that are used in therapeutic compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

  • Inhibitor Applications : It has been found to serve as a potent inhibitor for specific enzymes or receptors, such as acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicating its potential in treating diseases where these enzymes are implicated (K. Shibuya et al., 2018).

  • Muscarinic Receptor Antagonism : The compound exhibits properties of muscarinic receptor antagonism, suggesting its usefulness in the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders (M. Mitsuya et al., 2000).

  • Anticancer Potential : It has been studied for its effects on cancer cell lines, particularly for its cytotoxic effects on hepatic cancer cell lines. This suggests its potential role in cancer treatment (M. Eldeeb et al., 2022).

  • Anticonvulsant Activity : Some derivatives of this compound have been explored for their anticonvulsant properties, highlighting its potential in the treatment of seizure disorders (J. Obniska et al., 2015).

Research and Development

  • Synthesis and Structure-Activity Relationships : There has been extensive research into the synthesis of this compound and its derivatives, exploring the structure-activity relationships which can help in the development of more effective drugs (A. Krauze et al., 2007).

  • Biochemical Binding Studies : Studies have been conducted to understand its binding interactions with DNA and proteins, which is crucial for determining its mechanism of action in therapeutic applications (N. Raj, 2020).

  • Antibacterial Properties : Research into its derivatives has also shown moderate to potent antibacterial activity, suggesting its potential use in treating bacterial infections (H. Khalid et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied . For example, mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .

Future Directions

The future directions of similar compounds have been suggested . For instance, compound 7d is a potential agent for the further development of tubulin polymerization inhibitors .

properties

IUPAC Name

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-25(18-10-4-2-5-11-18)24(30)23(29)20-16-27(21-13-7-6-12-19(20)21)17-22(28)26-14-8-3-9-15-26/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWIYHZJWHNEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

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